Welcome to the BenchChem Online Store!
molecular formula C13H9FO B024167 4'-Fluorobiphenyl-4-carbaldehyde CAS No. 60992-98-5

4'-Fluorobiphenyl-4-carbaldehyde

Cat. No. B024167
M. Wt: 200.21 g/mol
InChI Key: ZVMXCNFUJPLQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05612352

Procedure details

A 1.3M solution of sec-butyl lithium in cyclohexane (6.6 ml) was added to a stirred solution of 4'-fluoro-4-bromobiphenyl (1.76 g) in tetrahydrofuran (35 ml) at a temperature below -75° C. and under an atmosphere of argon. The reaction mixture was stirred at -75° C. for 15 minutes. A solution of dry dimethylformamide (1.74 ml) in dry tetrahydrofuran (3.5 ml) was added to the reaction mixture whilst maintaining the temperature below -75° C. and the reaction mixture was then stirred at -75° C. for a further 30 minutes. The mixture was then allowed to warm to ambient temperature over a period of 2 hours and was then poured into saturated ammonium chloride solution (35 ml). The mixture was extracted with diethyl ether (3×35 ml), the diethyl ether extracts combined, washed with saturated brine (50 ml), dried (MgSO4) and evaporated. The residue was purified by medium pressure chromatography on silica gel using a mixture of 5% ethyl acetate/hexane as eluant to give 4'-fluoro 4-biphenylcarboxaldehyde as a colourless oil (33% yield), microanalysis, found: C, 75.1; H, 4.4%; C13H9FO. 0.5H2O requires: C, 75.0; H, 4.8%; NMR (CDCl3): 7.2 (2H, m), 7.6 (6H, m), 7.9 (2H, d) and 10.0 (1H, s), m/z 201 (M+H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])(CC)C.[F:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][C:16](Br)=[CH:15][CH:14]=2)=[CH:9][CH:8]=1.CN(C)[CH:22]=[O:23].[Cl-].[NH4+]>C1CCCCC1.O1CCCC1>[F:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][C:16]([CH:22]=[O:23])=[CH:15][CH:14]=2)=[CH:9][CH:8]=1 |f:3.4|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[Li]
Name
Quantity
1.76 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CC=C(C=C1)Br
Name
Quantity
6.6 mL
Type
solvent
Smiles
C1CCCCC1
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.74 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
3.5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at -75° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature below -75° C.
STIRRING
Type
STIRRING
Details
the reaction mixture was then stirred at -75° C. for a further 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature over a period of 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (3×35 ml)
WASH
Type
WASH
Details
washed with saturated brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by medium pressure chromatography on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of 5% ethyl acetate/hexane as eluant

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC=C(C=C1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.